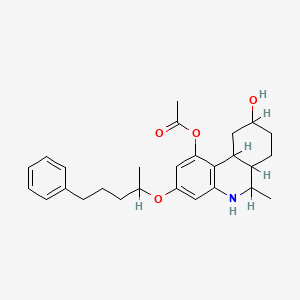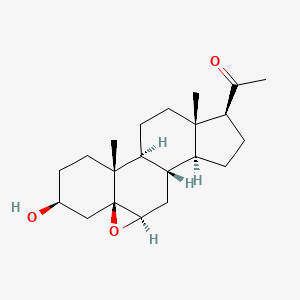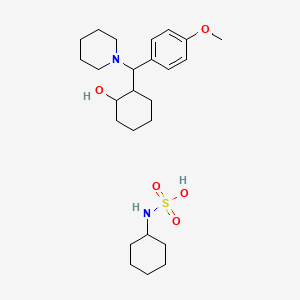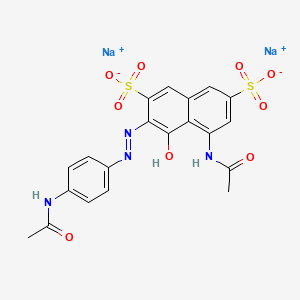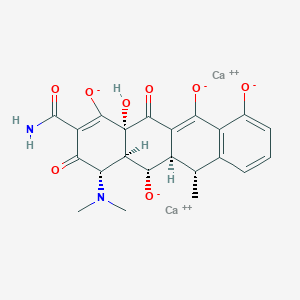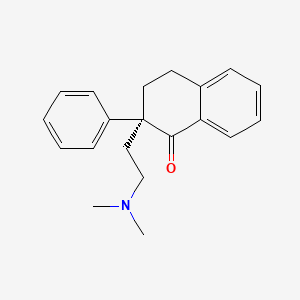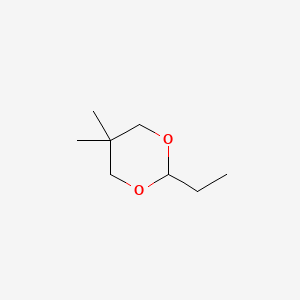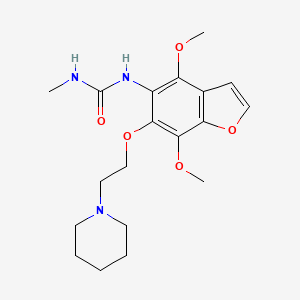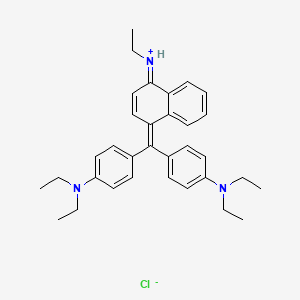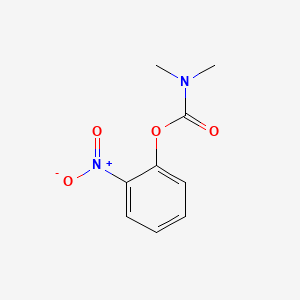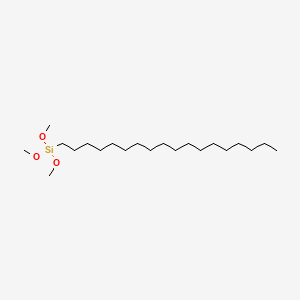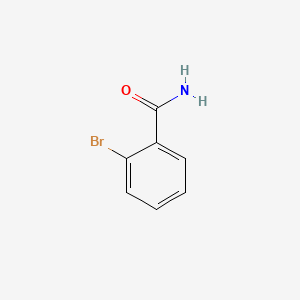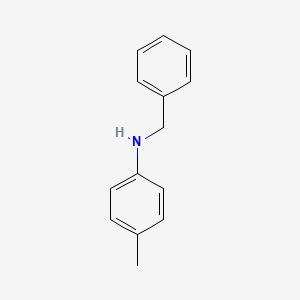
Schottenol glucoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Schottenol glucoside is a natural product found in Ipomopsis aggregata, Camellia sinensis, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
Biological Activities of Schottenol
Mitochondrial Membrane Potential Modulation : Schottenol, along with Spinasterol, impacts mitochondrial membrane potential in microglial BV2 cells. These compounds, identified as major phytosterols in argan oil and cactus seed oil, exhibit no toxicity to the cells. Schottenol specifically activates the liver X receptor (LXR) β, suggesting its role as a new LXR agonist. This property could play protective roles by modulating cholesterol metabolism (El Kharrassi et al., 2014).
Synthesis and Cellular Impact : An expeditious synthesis of Schottenol from commercially available stigmasterol was reported, including its effects on cell growth and mitochondrial activity. While Schottenol shows reduced mitochondrial activity in murine oligodendrocytes and rat glioma cells, indicating its potential to influence cell metabolism, it does not significantly affect human neuronal cells, highlighting a selective impact on cellular functions (Badreddine et al., 2015).
Other Relevant Findings
Antifungal Activities : A study on Dryopteris fragrans, which likely contains Schottenol glucoside, identified antifungal activities against Microsporum canis and Epidermophyton floccosum by some of its chemical constituents, underscoring the potential antifungal application of compounds present in this plant (Huang et al., 2014).
Chemical Composition and In Vitro Antidermatophyte Activity : Analysis of Dryopteris fragrans revealed phloroglucinol derivatives with significant antifungal and fungicidal activity against dermatophytes, suggesting that this compound, being part of the plant's composition, may contribute to these effects. The study supports the traditional use of D. fragrans in treating skin diseases, providing a basis for exploring antifungal drugs (Liu et al., 2018).
Eigenschaften
| 61376-86-1 | |
Molekularformel |
C35H60O6 |
Molekulargewicht |
576.8 g/mol |
IUPAC-Name |
(2R,3R,4S,5S,6R)-2-[[(3S,5S,9R,10S,13R,14R,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C35H60O6/c1-7-22(20(2)3)9-8-21(4)26-12-13-27-25-11-10-23-18-24(14-16-34(23,5)28(25)15-17-35(26,27)6)40-33-32(39)31(38)30(37)29(19-36)41-33/h11,20-24,26-33,36-39H,7-10,12-19H2,1-6H3/t21-,22-,23+,24+,26-,27+,28+,29-,30-,31+,32-,33-,34+,35-/m1/s1 |
InChI-Schlüssel |
XWPUVGRUJWXYTP-PYUVDJBBSA-N |
Isomerische SMILES |
CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)C(C)C |
SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)C)C(C)C |
Kanonische SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)C)C(C)C |
Synonyme |
schottenol beta-D-glucoside schottenol glucoside schottenol glucoside, (3beta)-isome |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


